1,3-Benzenedicarboxylic acid, 5-(2H-tetrazol-5-yl)-
Overview
Description
1,3-Benzenedicarboxylic acid, 5-(2H-tetrazol-5-yl)-, also known as 5-(2H-tetrazol-5-yl)-1,3-benzenedicarboxylic acid, is an organic compound with the molecular formula C9H6N4O4 and a molecular weight of 234.17 g/mol . This compound is part of the benzenedicarboxylic acid family, which includes phthalic acid, isophthalic acid, and terephthalic acid . It is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It has been used to synthesize various metal-organic frameworks (mofs) that have shown interactions with different transition metals .
Mode of Action
The compound interacts with its targets primarily through the formation of coordination polymers. In these structures, the compound acts as a ligand, binding to metal ions to form complex structures . For example, it has been used to synthesize MOFs with zinc, cadmium, and manganese . The tetrazole and carboxylate groups in the compound provide multiple points of attachment, allowing the formation of complex 3D structures .
Biochemical Pathways
The synthesized mofs have shown luminescent properties and magnetic properties, indicating potential applications in materials science .
Pharmacokinetics
The compound is predicted to have a boiling point of 6492±650 °C and a density of 1699±006 g/cm3 .
Result of Action
The molecular and cellular effects of the compound’s action are primarily seen in the formation of MOFs. These MOFs have unique properties, such as luminescence and magnetic properties, which can be exploited for various applications .
Action Environment
The action, efficacy, and stability of the compound can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals .
Preparation Methods
The synthesis of 1,3-Benzenedicarboxylic acid, 5-(2H-tetrazol-5-yl)- involves the reaction of isophthalic acid with sodium azide under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the formation of the tetrazole ring. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound meets the required specifications for research and industrial use .
Chemical Reactions Analysis
1,3-Benzenedicarboxylic acid, 5-(2H-tetrazol-5-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,3-Benzenedicarboxylic acid, 5-(2H-tetrazol-5-yl)- has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Comparison with Similar Compounds
1,3-Benzenedicarboxylic acid, 5-(2H-tetrazol-5-yl)- is unique compared to other benzenedicarboxylic acids due to the presence of the tetrazole ring. Similar compounds include:
Phthalic acid (1,2-benzenedicarboxylic acid): Lacks the tetrazole ring and has different reactivity and applications.
Isophthalic acid (1,3-benzenedicarboxylic acid): The parent compound without the tetrazole ring, used in the production of polyesters and resins.
Terephthalic acid (1,4-benzenedicarboxylic acid): Used primarily in the production of polyethylene terephthalate (PET) for plastics and fibers.
Properties
IUPAC Name |
5-(2H-tetrazol-5-yl)benzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O4/c14-8(15)5-1-4(7-10-12-13-11-7)2-6(3-5)9(16)17/h1-3H,(H,14,15)(H,16,17)(H,10,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWRZMHRHNMHPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=NNN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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